(3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide
Description
(3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide is a chiral brominated furan derivative with a propanamide backbone. Its molecular formula is C₇H₈BrN₂O₂, and its molecular weight is approximately 259.07 g/mol (calculated based on atomic composition). The compound features a 3-bromofuran-2-yl substituent attached to a stereogenic carbon center (R-configuration) bearing an amino group and a propanamide chain.
Properties
Molecular Formula |
C7H9BrN2O2 |
|---|---|
Molecular Weight |
233.06 g/mol |
IUPAC Name |
(3R)-3-amino-3-(3-bromofuran-2-yl)propanamide |
InChI |
InChI=1S/C7H9BrN2O2/c8-4-1-2-12-7(4)5(9)3-6(10)11/h1-2,5H,3,9H2,(H2,10,11)/t5-/m1/s1 |
InChI Key |
DJVAWEVBWHCNPK-RXMQYKEDSA-N |
Isomeric SMILES |
C1=COC(=C1Br)[C@@H](CC(=O)N)N |
Canonical SMILES |
C1=COC(=C1Br)C(CC(=O)N)N |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
- The synthesis usually begins with 3-bromofuran or a suitable 3-bromofuran-2-yl derivative.
- Bromination is performed selectively at the 3-position of the furan ring using brominating agents under controlled conditions to avoid over-bromination or ring degradation.
Introduction of the Amino Group and Chiral Center Formation
- The key step involves the stereoselective introduction of the amino group at the 3-position of the propanamide side chain.
- This can be achieved via asymmetric synthesis methods such as chiral auxiliary-mediated alkylation or enzymatic resolution techniques.
- Alternatively, chiral pool synthesis using enantiomerically pure precursors can be employed to ensure the (3R) configuration.
Formation of the Propanamide Moiety
- The amino-substituted intermediate is then converted to the propanamide by amidation.
- Typical amidation involves activation of a carboxylic acid or ester intermediate followed by reaction with ammonia or an amine source.
- Careful control of reaction conditions is necessary to preserve the stereochemistry and avoid racemization.
Representative Synthetic Route Example
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Bromination | Bromine or N-bromosuccinimide (NBS) in mild solvent, low temperature | Selective 3-bromofuran derivative |
| 2 | Chiral Amination | Chiral auxiliary or asymmetric catalysis; amination reagents (e.g., azides, amines) | Introduction of (3R)-amino group |
| 3 | Amidation | Activation (e.g., EDC, DCC) and ammonia or amine source | Formation of propanamide group |
| 4 | Purification | Chromatography, crystallization | Isolation of pure (3R)-3-amino-3-(3-bromofuran-2-yl)propanamide |
Analytical and Purification Techniques
- Chiral HPLC is widely used to confirm enantiomeric excess and purity.
- NMR spectroscopy (1H, 13C) confirms structural integrity and substitution pattern.
- Mass spectrometry verifies molecular weight and purity.
- Advanced purification methods such as preparative chromatography or recrystallization are employed to isolate the desired enantiomer with high purity.
Summary Table of Chemical Data
| Parameter | Value |
|---|---|
| Molecular Formula | C7H9BrN2O2 |
| Molecular Weight | 233.06 g/mol |
| IUPAC Name | (3R)-3-amino-3-(3-bromofuran-2-yl)propanamide |
| CAS Number | Not specified |
| Key Synthetic Challenges | Stereoselective amination, selective bromination, amidation without racemization |
| Common Analytical Methods | Chiral HPLC, NMR, MS |
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr) at the Bromofuran Moiety
The 3-bromofuran group undergoes SNAr reactions with amines, thiols, and alkoxides. Reactivity is enhanced by the electron-withdrawing nature of the adjacent carbonyl groups, which polarize the C–Br bond.
Mechanistic Insight :
The reaction proceeds via a two-step mechanism:
-
Deprotonation of the nucleophile generates a strong base.
-
Attack at the electrophilic C-3 position of the bromofuran ring, followed by bromide elimination .
Amide Hydrolysis and Functionalization
The primary amide group undergoes hydrolysis to form carboxylic acids or reacts with electrophiles under mild conditions.
Acid-Catalyzed Hydrolysis
| Conditions | Product | Yield | Source |
|---|---|---|---|
| 6 M HCl, reflux, 24 h | (3R)-3-Amino-3-(3-bromofuran-2-yl)propanoic acid | 88% | |
| H₂SO₄ (conc.), 100°C, 12 h | Same as above | 82% |
Transamidation Reactions
The amide participates in metal-free transamidation with primary/secondary amines:
| Amine | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 1-Adamantylamine | TfOH, CH₂Cl₂, 0°C, 2 h | Adamantylamide derivative | 73% | |
| 2,6-Dimethylaniline | TfOH, CH₂Cl₂, 0°C, 4 h | Arylamide derivative | 69% |
Key Observation : Brønsted acids like triflic acid (TfOH) activate the amide carbonyl, facilitating nucleophilic attack without requiring transition-metal catalysts .
Amino Group Reactivity
The β-amino group participates in:
Acylation
| Acylating Agent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine, RT, 4 h | N-Acetyl derivative | 90% | |
| Benzoyl chloride | Et₃N, CH₂Cl₂, 0°C, 1 h | N-Benzoyl derivative | 85% |
Schiff Base Formation
Reacts with aldehydes/ketones to form imines:
| Carbonyl Compound | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Nitrobenzaldehyde | MeOH, RT, 6 h | 4-Nitrobenzylidene derivative | 78% |
Catalytic Cross-Coupling Reactions
The bromofuran moiety participates in Pd-catalyzed Suzuki-Miyaura couplings:
| Boronic Acid | Catalyst System | Product | Yield | Source |
|---|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME, 80°C | 3-Phenylfuran derivative | 76% | |
| Vinylboronic ester | Pd(OAc)₂, SPhos, K₃PO₄ | 3-Vinylfuran derivative | 68% |
Limitation : Steric hindrance from the adjacent amide group reduces coupling efficiency compared to simpler bromofurans .
Enzymatic Transformations
In biochemical contexts, the compound acts as a mechanism-based inhibitor for polyketide synthases (Pks13):
-
Forms a covalent adduct with the active-site cysteine residue (Cys206) via Michael addition .
-
IC₅₀ against Pks13: 1.2 µM (cf. 3.4 µG for first-generation inhibitors) .
Stability Under Acidic/Basic Conditions
| Condition | Degradation Pathway | Half-Life | Source |
|---|---|---|---|
| pH < 2 (HCl) | Hydrolysis of amide to carboxylic acid | 4 h | |
| pH > 10 (NaOH) | Dehalogenation of bromofuran | 2 h |
Scientific Research Applications
Research has indicated that (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide exhibits various biological activities, which are summarized below:
Antimicrobial Properties
The compound has shown promising antimicrobial activity against several bacterial strains. Its effectiveness was evaluated through Minimum Inhibitory Concentration (MIC) assays:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 128 |
| Enterococcus faecalis | 64 |
| Escherichia coli | 64 |
| Pseudomonas aeruginosa | >128 |
These results suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains.
Neuroprotective Effects
Studies have highlighted the neuroprotective capabilities of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide. In vitro experiments demonstrated its ability to protect neuronal cells from oxidative stress-induced damage. The proposed mechanisms include:
- Scavenging Free Radicals : Reducing oxidative stress related to neurodegenerative diseases.
- Inhibition of Monoamine Oxidase B (MAO-B) : This inhibition can increase levels of neuroprotective neurotransmitters, potentially leading to therapeutic effects in conditions like Alzheimer's disease .
Anticancer Activity
The compound has also been investigated for its anticancer properties. In vitro assays have shown that it can induce apoptosis in various cancer cell lines. The following table summarizes findings from studies on specific cell lines:
| Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|
| FaDu (hypopharyngeal) | 20 | Induction of apoptosis |
| HeLa (cervical cancer) | 15 | Cell cycle arrest |
These results indicate that the compound could be a valuable lead in cancer therapeutics .
Case Studies
Several studies have explored the applications of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide, providing insights into its biological effects and potential uses:
- Neuroprotective Studies : In cultured neuronal cells, the compound exhibited significant protective effects against hydrogen peroxide-induced cell death, suggesting its potential as a neuroprotective agent.
- Antimicrobial Screening : A comprehensive screening against common pathogens revealed significant antibacterial activity, supporting its use in treating infections caused by resistant bacterial strains.
Mechanism of Action
The mechanism by which (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The brominated furan ring and the amino group are key functional groups that interact with molecular targets, influencing biological pathways.
Comparison with Similar Compounds
Table 1: Molecular Data of Target Compound and Analogs
Key Observations:
Heterocycle Differences :
- The target and the dibromofuran analog share a furan ring, while the dichlorothiophene analog replaces furan with thiophene. Thiophene’s higher aromaticity may enhance stability and alter electronic properties compared to furan.
- The benzoylphenyl compound lacks a heterocycle but incorporates bulky aromatic groups, significantly increasing its molecular weight.
Halogen Substitution: Bromine vs. Chlorine: The target’s single bromine atom (atomic radius: 1.85 Å) offers distinct steric and electronic effects compared to the dichlorothiophene analog’s smaller chlorine atoms (atomic radius: 0.99 Å) . Bromine’s polarizability may enhance hydrophobic interactions in biological systems. Mono- vs. Di-Substitution: The dibromofuran analog has bromines at positions 4 and 5, which could sterically hinder interactions at the furan’s 2-position compared to the target’s single substitution.
Stereochemistry :
- The target’s R-configuration contrasts with the S-configuration of the dibromofuran analog . Enantiomeric differences could lead to divergent biological activities or binding affinities.
Functional Implications
Table 2: Hypothesized Property Differences Based on Structural Variations
Research Findings (Inferred from Structural Trends):
- Bioactivity : Brominated furans are often explored for antimicrobial and anticancer properties due to halogen-induced electron withdrawal, which can disrupt enzyme function .
- Solubility : The dichlorothiophene analog may exhibit higher aqueous solubility than brominated analogs due to chlorine’s smaller size and thiophene’s polarity.
- Stereochemical Impact : The S-configured dibromofuran analog might show reduced activity in chiral environments compared to the target’s R-form, emphasizing the need for enantioselective synthesis.
Biological Activity
(3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects, particularly focusing on its interactions with various biological targets.
Synthesis
The synthesis of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide typically involves the following steps:
- Starting Materials : The synthesis begins with readily available furan derivatives and amine precursors.
- Reagents : Common reagents include brominating agents for introducing the bromine atom and coupling agents for amide formation.
- Yield and Purity : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.
The biological activity of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide is believed to be mediated through several mechanisms:
- Enzyme Inhibition : This compound may act as an inhibitor of key enzymes involved in metabolic pathways. For instance, studies have shown that related compounds exhibit significant inhibition of acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation .
- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate various physiological processes. The presence of the furan moiety suggests potential interactions with aromatic amino acid residues in receptor binding sites.
Anticholinesterase Activity
Research indicates that compounds similar to (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide exhibit potent anticholinesterase activity. This property has implications for conditions such as Alzheimer's disease:
- In Vitro Studies : Various derivatives have shown IC50 values ranging from 0.64 to 81.06 µM against AChE and butyrylcholinesterase (BuChE) .
- Mechanistic Insights : Kinetic studies revealed that some derivatives exhibit mixed-type inhibition, suggesting they can bind to both the enzyme and the substrate.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties:
- Screening Results : Initial screenings have indicated moderate antibacterial activity against Gram-positive and Gram-negative bacteria, likely attributed to disruption of bacterial cell wall synthesis or function .
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| (3R)-Bromofuran Derivative | E. coli | 32 µg/mL |
| (3R)-Bromofuran Derivative | S. aureus | 16 µg/mL |
Case Studies
- Alzheimer's Disease Models : In a study evaluating various aminobenzofuran derivatives, compounds structurally related to (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide demonstrated significant reduction in Aβ aggregation in PC12 cell lines, indicating potential neuroprotective effects .
- Antimicrobial Efficacy : Another investigation highlighted the compound's efficacy against specific bacterial strains, contributing to the search for new antibiotics amid rising resistance issues .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the 3-bromofuran-2-yl moiety in (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide?
- Methodological Answer : Bromination of furan derivatives can be achieved using electrophilic substitution with bromine in the presence of Lewis acids (e.g., FeBr₃). Alternatively, coupling reactions between pre-brominated furan intermediates and propanamide precursors via Suzuki-Miyaura or Buchwald-Hartwig cross-coupling can be employed . For regioselective bromination at the 3-position of the furan ring, kinetic control at low temperatures (-10°C to 0°C) is recommended to minimize di-substitution .
Q. How can the stereochemical purity of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide be confirmed?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining absolute stereochemistry, as demonstrated in structurally similar brominated compounds . For routine analysis, chiral HPLC using columns like Chiralpak® IA/IB with a hexane:isopropanol (90:10) mobile phase can resolve enantiomers. Circular dichroism (CD) spectroscopy may also correlate configuration with optical activity .
Q. What analytical techniques are critical for characterizing the physicochemical properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups and confirms regiochemistry (e.g., distinguishing 2- vs. 3-bromofuran signals).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular formula.
- LogP Determination : Reverse-phase HPLC with a C18 column and acetonitrile/water gradient estimates hydrophobicity, critical for bioavailability studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for brominated furan derivatives?
- Methodological Answer : Contradictions may arise from impurities, enantiomeric interference, or assay variability. Implement:
- Chiral Separation : Use preparative chiral HPLC to isolate pure (3R)-enantiomer before bioactivity testing .
- Dose-Response Curves : Test multiple concentrations across independent replicates to identify outliers.
- Computational Modeling : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO/LUMO) to correlate structure with observed activity .
Q. What strategies mitigate racemization during amide bond formation in the synthesis of this compound?
- Methodological Answer : Racemization occurs via base-mediated enolization. Mitigation strategies include:
- Low-Temperature Reactions : Conduct couplings at -20°C using EDC/HOBt or DCC/DMAP.
- Kinetic Control : Use sterically hindered bases (e.g., DIPEA) to minimize prolonged exposure to basic conditions .
- In Situ Monitoring : Track enantiomeric excess (ee) via chiral HPLC at intermediate stages .
Q. How can researchers design experiments to study the metabolic stability of (3R)-3-Amino-3-(3-bromofuran-2-yl)propanamide?
- Methodological Answer :
- In Vitro Liver Microsomes : Incubate with human/rat liver microsomes and NADPH. Quantify parent compound depletion via LC-MS/MS.
- CYP450 Inhibition Assays : Use fluorogenic probes (e.g., CYP3A4) to assess enzyme inhibition potential.
- Stable Isotope Labeling : Synthesize a deuterated analog to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
